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Compound of Interest

Compound Name: (2-Formylphenoxy)acetonitrile

Cat. No.: B177680 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective and non-selective reduction

of (2-Formylphenoxy)acetonitrile to its corresponding primary alcohol, primary amine, or

amino alcohol derivatives. The choice of reducing agent is critical for achieving the desired

chemoselectivity. Sodium Borohydride (NaBH₄) is a mild reducing agent suitable for the

selective reduction of the aldehyde functionality, leaving the nitrile group intact. In contrast,

Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent that will reduce both the

aldehyde and the nitrile groups. For the selective reduction of the nitrile group to a primary

amine, a protection-deprotection strategy is outlined.
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Experimental Protocols
Protocol 1: Selective Reduction of (2-
Formylphenoxy)acetonitrile to 2-(2-
(Hydroxymethyl)phenoxy)acetonitrile (Alcohol)
This protocol details the chemoselective reduction of the aldehyde group to a primary alcohol

using the mild reducing agent Sodium Borohydride (NaBH₄). Under these conditions, the nitrile

functionality remains intact.
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Materials:

(2-Formylphenoxy)acetonitrile

Sodium Borohydride (NaBH₄)

Methanol (reagent grade)

Deionized water

1 M Hydrochloric acid (HCl)

Ethyl acetate

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask equipped with a magnetic stir bar, dissolve (2-
Formylphenoxy)acetonitrile (1.0 eq) in methanol (10 mL per gram of substrate).

Cool the solution to 0 °C using an ice bath.

Slowly add Sodium Borohydride (1.1 eq) portion-wise to the stirred solution over 15-20

minutes, ensuring the temperature remains below 10 °C.

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at

room temperature for 1-2 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the

excess NaBH₄ by the dropwise addition of 1 M HCl until the effervescence ceases and the

pH is approximately neutral.

Remove the methanol under reduced pressure using a rotary evaporator.

To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x

20 mL).

Combine the organic layers and wash with brine (20 mL).

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure to yield the crude product.

The crude 2-(2-(Hydroxymethyl)phenoxy)acetonitrile can be purified by column

chromatography on silica gel if necessary.

Protocol 2: Reduction of (2-Formylphenoxy)acetonitrile
to 2-(2-(Aminomethyl)phenoxy)ethanol (Amino Alcohol)
This protocol describes the simultaneous reduction of both the aldehyde and nitrile

functionalities to a primary alcohol and a primary amine, respectively, using the potent reducing

agent Lithium Aluminum Hydride (LiAlH₄).[1][2]

Materials:

(2-Formylphenoxy)acetonitrile

Lithium Aluminum Hydride (LiAlH₄)

Anhydrous tetrahydrofuran (THF) or diethyl ether

Deionized water

15% aqueous Sodium Hydroxide (NaOH) solution
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Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Ice bath

Dropping funnel

Procedure:

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a

suspension of LiAlH₄ (2.5 eq) in anhydrous THF (20 mL per gram of LiAlH₄).

Cool the suspension to 0 °C using an ice bath.

Dissolve (2-Formylphenoxy)acetonitrile (1.0 eq) in anhydrous THF (10 mL per gram of

substrate) and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30-45

minutes.

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at

room temperature for 1 hour, then heat to reflux for 6-8 hours.

Monitor the reaction progress by TLC (note: the product will be significantly more polar than

the starting material).

After the reaction is complete, cool the flask to 0 °C in an ice bath.

Cautiously quench the reaction by the sequential dropwise addition of:

Deionized water (X mL, where X is the mass of LiAlH₄ in grams).

15% aqueous NaOH solution (X mL).

Deionized water (3X mL).
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Stir the resulting granular precipitate at room temperature for 30 minutes.

Filter the solid and wash it thoroughly with THF.

Combine the filtrate and washes and dry over anhydrous Na₂SO₄.

Filter and concentrate the solvent under reduced pressure to yield the crude 2-(2-

(Aminomethyl)phenoxy)ethanol.

The product can be purified by column chromatography or crystallization if necessary.

Protocol 3: Selective Reduction of (2-
Formylphenoxy)acetonitrile to 2-(2-
(Aminomethyl)phenoxy)acetonitrile (Amine)
This protocol involves a three-step sequence: protection of the aldehyde, reduction of the

nitrile, and subsequent deprotection of the aldehyde to achieve the selective formation of the

primary amine.

Step 1: Protection of the Aldehyde (Acetal Formation)

To a solution of (2-Formylphenoxy)acetonitrile (1.0 eq) in toluene (15 mL per gram of

substrate), add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid

(0.02 eq).

Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

Monitor the reaction until no more water is collected.

Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with

brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the protected

intermediate, 2-(2-(1,3-dioxolan-2-yl)phenoxy)acetonitrile.

Step 2: Reduction of the Nitrile
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Follow the procedure outlined in Protocol 2 using the protected intermediate from Step 1 as

the starting material. This will selectively reduce the nitrile group to a primary amine.

Step 3: Deprotection of the Aldehyde

Dissolve the product from Step 2 in a mixture of acetone and water (e.g., 4:1 v/v).

Add a catalytic amount of a strong acid (e.g., 1 M HCl or p-toluenesulfonic acid).

Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

Remove the acetone under reduced pressure and extract the aqueous layer with ethyl

acetate.

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the

final product, 2-(2-(Aminomethyl)phenoxy)acetonitrile.

Mandatory Visualizations
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Caption: Selective reduction of the aldehyde to an alcohol.
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Caption: Selective reduction of the nitrile to an amine via protection.
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Caption: Simultaneous reduction to an amino alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. masterorganicchemistry.com [masterorganicchemistry.com]

2. chem.libretexts.org [chem.libretexts.org]

To cite this document: BenchChem. [Application Notes and Protocols: Reduction of (2-
Formylphenoxy)acetonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b177680#reduction-of-2-formylphenoxy-acetonitrile-to-
an-amine-or-alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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